molecular formula C7H5Cl2FO B1451232 3,6-Dichloro-2-fluorobenzyl alcohol CAS No. 916420-68-3

3,6-Dichloro-2-fluorobenzyl alcohol

Cat. No. B1451232
M. Wt: 195.01 g/mol
InChI Key: VGTKYVUXLJVEPF-UHFFFAOYSA-N
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Description

“3,6-Dichloro-2-fluorobenzyl alcohol” is a chemical compound used in laboratory settings . It is not recommended for use in food, drugs, pesticides, or biocidal products .


Molecular Structure Analysis

The molecular formula of “3,6-Dichloro-2-fluorobenzyl alcohol” is C7H5Cl2FO . This compound contains a benzyl group (a benzene ring attached to a CH2 group) with chlorine and fluorine substituents .


Physical And Chemical Properties Analysis

“3,6-Dichloro-2-fluorobenzyl alcohol” is a solid crystalline substance with a white appearance . The odor and other physical properties are not specified in the search results.

Scientific Research Applications

Eco-Friendly Synthesis

One application of halo-substituted benzyl alcohols, like 3,6-Dichloro-2-fluorobenzyl alcohol, involves eco-friendly synthesis methods. Saharan and Joshi (2016) demonstrated the synthesis of aromatic alcohols using biotransformation with Baker’s Yeast in glycerol-water mixtures. This approach highlights the potential of 3,6-Dichloro-2-fluorobenzyl alcohol in sustainable chemical synthesis processes (Saharan & Joshi, 2016).

Oxidation Reactions

Conte et al. (1998) explored the oxidation reactions of p-fluorobenzyl alcohol, finding that various oxidizing agents could produce a mixture of p-fluorobenzaldehyde and p-fluorobenzoic acid. This study suggests that similar compounds, like 3,6-Dichloro-2-fluorobenzyl alcohol, could undergo oxidation reactions to yield useful chemical derivatives (Conte et al., 1998).

Biotransformation in Environmental Contexts

Research by Verhagen et al. (1998) on a similar compound, 3,5-dichloro-p-anisyl alcohol, under anaerobic conditions, revealed its biotransformation to 3,5-dichloro-4-hydroxybenzyl alcohol and other products. This study implies that 3,6-Dichloro-2-fluorobenzyl alcohol could similarly undergo biotransformation, impacting environmental fate and microbial interactions (Verhagen et al., 1998).

Fluorophore Design in Biochemistry

In biochemistry, Richard et al. (2008) used para-aminobenzyl alcohol, a related compound, to design protease-sensitive fluorogenic probes. This indicates the potential of 3,6-Dichloro-2-fluorobenzyl alcohol in designing sensitive biochemical tools for detecting specific enzymes (Richard et al., 2008).

Metabolic Fate Studies

Research on the metabolic fate of fluorobenzyl alcohols in rats by Blackledge et al. (2003) indicated the formation of glycine conjugates and N-acetylcysteinyl conjugates in urine. This study suggests that 3,6-Dichloro-2-fluorobenzyl alcohol could also be metabolized similarly in biological systems, leading to specific metabolic products (Blackledge et al., 2003).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3,6-dichloro-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTKYVUXLJVEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CO)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289901
Record name 3,6-Dichloro-2-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-2-fluorobenzyl alcohol

CAS RN

916420-68-3
Record name 3,6-Dichloro-2-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichloro-2-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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